Diisononyl adipate

描述

Contextualization within Contemporary Plasticizer Science

Diisononyl adipate (B1204190) (DINA) serves as a prominent plasticizer, a substance added to materials to make them softer, more flexible, and easier to process. chemsec.org In the realm of polymer science, plasticizers like DINA are crucial for modifying the physical properties of rigid polymers, most notably polyvinyl chloride (PVC). plasticisers.org By integrating into the polymer matrix, DINA reduces intermolecular forces between polymer chains, thereby increasing their flexibility and workability. This effect is achieved through physical interaction with polymer chains, allowing them to move more freely.

DINA is extensively utilized in PVC formulations to enhance flexibility and low-temperature resistance, making it suitable for diverse applications such as wire and cable insulation, films, and shrink wrap. univarsolutions.comnpc.com.tw It contributes to improved mechanical properties and thermal stability in electrical insulation and provides excellent cold resistance. npc.com.tw Compared to other plasticizers, DINA offers benefits such as low volatility and superior low-temperature flexibility. univarsolutions.comnpc.com.twkinampark.com

Table 1: Key Physical Properties of Diisononyl Adipate (DINA)

| Property | Value | Source |

| Appearance | Clear, colorless liquid | univarsolutions.com |

| Odor | Mild, characteristic | univarsolutions.com |

| Density (at 20 °C) | 0.92 g/cm³ | univarsolutions.com |

| Freezing Point | -60 °C (-76 °F) | univarsolutions.com |

| Flash Point (Pensky-Martens closed cup) | 228 °C (442 °F) | univarsolutions.com |

| Auto Ignition Temperature | > 370 °C (> 698 °F) | univarsolutions.com |

| Kinematic Viscosity (at 20 °C) | 24 mm²/s | univarsolutions.com |

| Evaporation Rate | < 0.01 | univarsolutions.com |

| Molecular Weight | 398.6 g/mol (approx.) | nih.gov |

| Chemical Formula | C₂₄H₄₆O₄ | wikidata.orguni.lu |

Historical Trajectories and Current Research Imperatives for Non-Phthalate Plasticizers

Historically, phthalate (B1215562) plasticizers, such as di(2-ethylhexyl)phthalate (DEHP), were widely employed due to their cost-effectiveness and performance. kinampark.comspecialchem.com However, increasing regulatory scrutiny and concerns regarding their potential health impacts, particularly their endocrine-disrupting potency and reproductive toxicity, have led to strict regulations and a global push for safer alternatives. nih.govresourcewise.comnih.gov This regulatory pressure has driven a significant shift in demand from phthalate to non-phthalate plasticizers. resourcewise.com

In response to these imperatives, research and development efforts have intensified to identify and commercialize alternative plasticizers with favorable toxicological profiles and comparable performance characteristics. chemsec.orgnih.govsci-hub.se this compound (DINA) has emerged as a prominent non-phthalate plasticizer, specifically designed to meet the growing demand for safer materials in various consumer products. npc.com.twnih.gov It is synthesized via the esterification of adipic acid with isononyl alcohol. npc.com.tw Recent advancements in its synthesis include employing immobilized enzymes in solvent-free systems, achieving high conversion efficiencies.

DINA is part of the adipate plasticizer group, which also includes compounds like di(2-ethylhexyl) adipate (DEHA) and diisodecyl adipate (DIDA). nih.govsci-hub.sesci-hub.se Adipate esters generally offer advantageous properties, such as lower viscosity compared to their phthalate counterparts, good plastisol storage stability, and superior low-temperature flexibility. sci-hub.sesci-hub.se While DEHA is widely used in flexible PVC food film, DINA shows similar properties but is mainly used in non-food applications. sci-hub.se Its higher molecular mass, compared to DEHA, results in reduced volatility, though this may also lead to a slight reduction in plasticizing efficiency, potentially requiring higher addition levels for similar effects. sci-hub.se

Interdisciplinary Contributions and Broader Significance of this compound Studies

The study of this compound transcends traditional chemical research, encompassing contributions from environmental science, toxicology, and materials engineering. Its significance is underscored by its authorization for use in food contact materials, positioning it as a safer alternative to restricted phthalates like DEHP. DINA's lower toxicity profile compared to traditional plasticizers has made it a favored choice for consumer products, including toys and childcare items, ensuring compliance with safety regulations. cpsc.gov For instance, DINA has been detected in PVC toys, indicating its widespread use in this sensitive application. cpsc.gov

Research into DINA also extends to understanding its metabolism and excretion in biological systems. Studies have quantitatively investigated the urinary excretion of specific monoester metabolites of DINA, such as mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). nih.govresearchgate.net These studies provide initial data on human DINA metabolism, postulating these metabolites based on the known metabolism of structurally similar adipates and phthalates. nih.govresearchgate.net

Table 2: DINA Metabolite Excretion Findings (Human Oral Dose Study)

| Metabolite | Peak Concentration Time (h post-dose) | Mean Urinary Excretion Fraction (FUEs) | Maximum Urinary Concentration (µg/L) |

| OH-MINA | 1.4 - 2.3 | 0.020 - 0.023 % | 23.1 |

| oxo-MINA | 1.4 - 2.3 | 0.003 % (mean) | 2.87 |

| cx-MIOA | 1.4 - 2.3 | 0.009 % (mean) | 9.83 |

Note: Data derived from a study involving a single oral dose of DINA (113 to 145 µg/kg body weight) to three healthy volunteers. researchgate.net

Structure

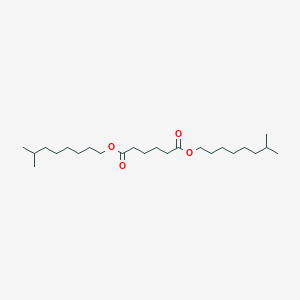

2D Structure

属性

IUPAC Name |

bis(7-methyloctyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWLCKHHUFBVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860489 | |

| Record name | Bis(7-methyloctyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33703-08-1, 928716-02-3 | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisononyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033703081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(7-methyloctyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisononyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ5JF4857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics in Diisononyl Adipate Production

Esterification Processes in Diisononyl Adipate (B1204190) Synthesis

Esterification is the chemical reaction that forms an ester from an alcohol and a carboxylic acid. For DINA, this involves the reaction between adipic acid (a dicarboxylic acid) and isononyl alcohol (a branched C9 alcohol) nih.govnih.gov.

Conventional Chemical Synthesis Routes

Conventional chemical synthesis of diisononyl adipate typically employs strong acid catalysts to facilitate the esterification of adipic acid with isononyl alcohol researchgate.net. Common catalysts include sulfuric acid or titanium-based catalysts like isopropyl titanate google.com. The reaction is generally conducted at elevated temperatures, often ranging from 140°C to 220°C, under reflux conditions to remove water, which is a byproduct of the esterification reaction and helps drive the equilibrium towards product formation google.com. A molar ratio of adipic acid to isononyl alcohol typically ranges from 1:2.2 to 1:2.6, ensuring an excess of alcohol to promote complete conversion google.com. Catalyst loading can be around 0.5–1.5 wt% relative to adipic acid .

Typical Conditions for Conventional DINA Synthesis

| Parameter | Value | Source |

| Reactants | Adipic acid, Isononyl alcohol | nih.govnih.gov |

| Catalyst | Sulfuric acid, Isopropyl titanate | google.com |

| Temperature | 140–220 °C | google.com |

| Molar Ratio (Acid:Alcohol) | 1:2.2 – 1:2.6 | google.com |

| Catalyst Loading | 0.5–1.5 wt% (relative to adipic acid) |

Biocatalytic Esterification Approaches

Biocatalytic synthesis offers a more environmentally benign alternative to conventional methods, aligning with green chemistry principles researchgate.netnih.gov. This approach primarily utilizes lipases as biocatalysts, operating under milder reaction conditions and often leading to higher product purity with fewer purification steps researchgate.netnih.gov.

Immobilized lipase (B570770) systems are central to biocatalytic DINA synthesis due to their enhanced operational stability and ease of separation and reuse nih.gov. Lipases from various sources have been investigated, with Thermomyces lanuginosus (e.g., Eversa lipase) and Candida antarctica (e.g., Novozym 435) being prominent examples nih.govresearchgate.netresearchgate.net.

A study on the synthesis of this compound in a solvent-free system used Eversa lipase from Thermomyces lanuginosus immobilized on Lewatit VP OC 1600 carrier nih.govresearchgate.net. Optimization studies revealed several key parameters influencing reaction efficiency:

Temperature: An optimal temperature of 50°C was found to achieve 100% conversion nih.govresearchgate.net. While free lipases might have lower optimal temperatures, immobilized lipases often exhibit higher optimal temperatures researchgate.net.

Substrate Molar Ratio: An optimal adipic acid to isononyl alcohol molar ratio of 1:3 was identified, leading to 100% conversion nih.govresearchgate.net. An excess of alcohol can improve the dispersion of adipic acid, especially in solvent-free systems biorxiv.org.

Water Activity of Enzyme: An optimal water activity of 0.75 was reported nih.govresearchgate.net. Water activity significantly influences the thermodynamics and kinetics of esterification, as water is a byproduct and can affect enzyme activity rsc.org.

Vacuum: The application of vacuum (e.g., 13.3 kPa) played a crucial role in achieving 100% conversion by effectively removing the water byproduct, thus shifting the reaction equilibrium towards ester formation nih.govresearchgate.netrsc.org.

Enzyme Loading: An optimal enzyme loading of 10% (based on the weight of total substrate) was determined nih.govresearchgate.net.

Under these optimized conditions, 100% conversion was achieved within 6 hours nih.govresearchgate.net.

Optimized Conditions for Immobilized Lipase-Catalyzed DINA Synthesis

| Parameter | Optimal Value | Source |

| Lipase | Eversa lipase (Thermomyces lanuginosus) | nih.govresearchgate.net |

| Carrier | Lewatit VP OC 1600 | nih.govresearchgate.net |

| Temperature | 50 °C | nih.govresearchgate.net |

| Substrate Molar Ratio (Adipic Acid:Isononyl Alcohol) | 1:3 | nih.govresearchgate.net |

| Water Activity of Enzyme | 0.75 | nih.govresearchgate.net |

| Vacuum | 13.3 kPa | nih.govresearchgate.net |

| Enzyme Loading | 10% (based on total substrate weight) | nih.govresearchgate.net |

| Conversion Achieved | 100% within 6 hours | nih.govresearchgate.net |

The use of solvent-free systems (SFS) in biocatalytic esterification offers significant economic and environmental advantages nih.govbiorxiv.orgrsc.org. These systems eliminate the need for hazardous or flammable organic solvents, reducing waste generation and simplifying downstream purification processes, which in turn lowers production costs nih.govbiorxiv.orgrsc.org.

However, solvent-free reactions present specific challenges. The reaction medium in SFS is dynamic, undergoing intense physical-chemical variations as substrates are consumed and products are formed rsc.org. The molar ratio of reagents is crucial as it defines the behavior of the reaction medium in terms of polarity, mutual solubility, and water activity, directly impacting the immobilized lipase's environment and activity rsc.org. High viscosity in SFS, especially with high substrate concentrations, can impede mass transfer, affecting reaction rates rsc.org. Despite these challenges, SFS have demonstrated high conversion rates for ester syntheses, including DINA, contributing to energy savings and reduced quantities of reagents and catalysts rsc.org.

The biocatalytic synthesis of this compound aligns well with several principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.netnih.govresearchgate.netrroij.comcore.ac.uk.

Prevention: Biocatalysis inherently produces less waste compared to conventional methods, as it avoids harsh chemicals and byproducts associated with traditional catalysts nih.govrroij.com.

Atom Economy: Enzymatic reactions often exhibit high atom economy, maximizing the incorporation of all materials used into the final product, thus minimizing waste acs.org.

Less Hazardous Chemical Syntheses: Lipase-catalyzed reactions operate under mild conditions (lower temperatures and pressures), reducing the risk of accidents and the need for hazardous reagents nih.govcore.ac.ukmdpi.com.

Safer Solvents and Auxiliaries: The adoption of solvent-free systems eliminates the need for organic solvents, which are often toxic, flammable, or environmentally harmful nih.govrsc.orgmdpi.com.

Catalysis: The use of enzymes (biocatalysts) is a key green chemistry principle, as catalysts are superior to stoichiometric reagents in terms of waste generation and energy efficiency rroij.com. Enzymes are highly specific, often negating the need for protecting groups acs.org.

Design for Energy Efficiency: Milder reaction conditions in biocatalysis translate to lower energy consumption compared to high-temperature conventional synthesis nih.govmdpi.com.

These principles contribute to a more sustainable and environmentally responsible production of this compound nih.gov.

Reaction Mechanisms and Pathways in this compound Formation

The formation of this compound occurs via an esterification reaction.

In conventional chemical esterification , the reaction typically follows a Fischer esterification mechanism. This involves the protonation of the carboxylic acid (adipic acid) by an acid catalyst, forming an alkyloxonium ion. Subsequently, a nucleophilic attack by the alcohol (isononyl alcohol) on the carbonyl carbon of the protonated acid occurs. An intermediate product is formed, which then loses a molecule of water and a proton to yield the ester europa.eu. For dicarboxylic acids like adipic acid, this process occurs twice to form the diester europa.eu.

In biocatalytic esterification catalyzed by lipases, the mechanism is distinct. Lipases are hydrolases that, in non-aqueous or low-water environments, can catalyze the reverse reaction of hydrolysis, i.e., esterification nih.gov. The mechanism typically involves an acyl-enzyme intermediate. The lipase first deprotonates a serine residue in its active site. This deprotonated serine then attacks the carbonyl carbon of the adipic acid, forming a covalent acyl-enzyme intermediate and releasing water. Subsequently, the isononyl alcohol attacks the acyl-enzyme intermediate, leading to the formation of the this compound and regeneration of the free enzyme rsc.org. The removal of water, often achieved through vacuum or molecular sieves in solvent-free systems, is critical for driving the equilibrium towards ester formation and maintaining high conversion rates nih.govresearchgate.netrsc.org.

The kinetics of this compound formation, particularly in biocatalytic systems, are influenced by various factors such as temperature, substrate molar ratio, enzyme loading, and water activity nih.govresearchgate.net. For instance, studies have shown that 100% conversion can be achieved within 6 hours under optimized conditions using immobilized Eversa lipase, highlighting the efficiency of the biocatalytic pathway nih.govresearchgate.net. The high reaction times sometimes required in solvent-free systems can lead to alcohol loss by evaporation, which may necessitate an excess of the alcohol substrate to achieve high conversions researchgate.netnih.govum.es.

Catalytic Systems for this compound Synthesis

The production of this compound relies on various catalytic systems, each offering distinct advantages in terms of reaction efficiency, selectivity, and environmental impact.

Acid Catalysts

Traditional industrial synthesis of adipate esters often employs acid catalysts. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used due to their high activity and effectiveness in promoting esterification.

Sulfuric Acid: Known for its low cost and high activity, sulfuric acid typically achieves high yields (92–95%) and purity (98–99%). However, its corrosive nature necessitates careful handling and subsequent neutralization steps in the downstream process.

p-Toluenesulfonic Acid (PTSA): PTSA is a non-corrosive alternative and can be reusable, offering environmental benefits. While its activity might be slightly lower than sulfuric acid, it still provides good yields (90–93%) and purity (97–98%).

Titanium-based Catalysts: Catalysts such as isopropyl titanate or tetra-n-butyl titanate are also employed, accelerating the reaction at high temperatures (140°C – 250°C) while facilitating water removal. federalregister.govgoogle.com

Enzymatic Catalysis

Recent advancements have focused on enzymatic catalysis, particularly using immobilized lipases, for a more environmentally friendly and sustainable synthesis of DINA. These biocatalysts operate under milder reaction conditions, reducing energy consumption and minimizing side reactions. researchgate.netresearchgate.netplasticisers.org

Immobilized Lipases: Lipases from organisms like Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus (e.g., Eversa lipase) have demonstrated high efficiency. researchgate.netnih.govresearchgate.net These enzymes are often immobilized on carriers (e.g., Lewatit VP OC 1600) to enhance their stability, reusability, and ease of separation from the reaction mixture. researchgate.netnih.gov

Solvent-Free Systems: Enzymatic synthesis is frequently conducted in solvent-free systems, further contributing to a greener process by eliminating the need for organic solvents. researchgate.netnih.govresearchgate.net Under optimized conditions, 100% conversion has been achieved within 6 hours using immobilized lipase-catalyzed esterification in a solvent-free system. researchgate.netnih.gov

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Advantages | Limitations | Typical Yield (%) | Typical Purity (%) |

| Sulfuric Acid | Low cost, high activity | Corrosive, requires neutralization | 92–95 | 98–99 |

| p-Toluenesulfonic Acid | Non-corrosive, reusable | Higher cost | 90–93 | 97–98 |

| Heterogeneous Catalysts | Easy separation, reduced waste | Lower activity at mild temperatures | 85–88 | 95–97 |

| Immobilized Lipases | Milder conditions, environmentally friendly, | Potentially higher initial enzyme cost, specific | Up to 100 | High (e.g., >99%) |

| high conversion, reusability (up to 9 cycles) researchgate.net | reaction conditions needed (e.g., water activity) researchgate.net |

Advanced Process Optimization for Enhanced this compound Yield and Stereochemical Purity

Reaction Parameter Optimization

Molar Ratio: An excess of isononyl alcohol is typically employed to drive the esterification equilibrium towards product formation. Molar ratios of adipic acid to isononyl alcohol ranging from 1:2.2 to 1:2.6 are commonly used in conventional methods. federalregister.govgoogle.com For enzymatic synthesis, a 1:3 molar ratio of adipic acid to isononyl alcohol has been found to be optimal, leading to 100% conversion. researchgate.netnih.gov

Temperature: Reaction temperature is a critical factor. For conventional acid-catalyzed methods, temperatures are often maintained at 140–160°C under reflux conditions. Higher temperatures (>150°C) can accelerate reaction rates but also carry the risk of alcohol degradation. In contrast, enzymatic synthesis typically operates at much milder temperatures, around 50°C, to maintain enzyme activity and stability. researchgate.netnih.govresearchgate.net

Vacuum Application: The application of vacuum is a key strategy for enhancing yield by efficiently removing the water generated during esterification. This shifts the reaction equilibrium towards the formation of DINA. Vacuum can reduce reaction time by 30–40% and is crucial for achieving high conversions, particularly in solvent-free systems. researchgate.netnih.gov For instance, a vacuum of 13.3 kPa (100 torr) was found to be optimal in some enzymatic processes, leading to 100% conversion. researchgate.netnih.gov

Reaction Time: Optimized reaction times vary depending on the catalytic system and conditions. For conventional methods, reaction times typically range from 6 to 10 hours, with the reaction progress monitored by acid value titration (aiming for <0.1 mg KOH/g). Enzymatic processes have demonstrated 100% conversion within 6 hours under optimal conditions. researchgate.netnih.gov

Catalyst Loading: The amount of catalyst used also impacts efficiency. For sulfuric acid, a loading of 0.5–1.5 wt% relative to adipic acid is common. In enzymatic synthesis, enzyme loading can be as low as 10% (based on total substrate weight) to achieve high conversions. researchgate.netnih.gov

Table 2: Optimized Reaction Conditions for this compound Synthesis (Examples)

| Parameter | Conventional Acid-Catalyzed | Enzymatic (Immobilized Lipase) researchgate.netnih.gov |

| Adipic Acid:Isononyl Alcohol Molar Ratio | 1:2.2 – 1:2.5 | 1:3 |

| Temperature | 140–160°C | 50°C |

| Vacuum | 550–590 mmHg (approx. 73-78 kPa) | 13.3 kPa (100 torr) |

| Reaction Time | 6–10 hours | 6 hours |

| Catalyst Loading | 0.5–1.5 wt% (H₂SO₄) | 10% (based on total substrate weight) |

| Conversion/Yield | High (not specified for DINA) | 100% |

Purification Techniques

Achieving high purity for DINA involves several post-reaction processing and purification steps:

Water Washing: The crude product is typically washed with deionized water to remove residual catalyst and unreacted acids.

Dealcoholization: Unreacted isononyl alcohol is stripped from the product under reduced pressure (e.g., 10–20 mmHg at 120–140°C) and can be recycled for subsequent batches. federalregister.gov

Impurity Removal: Activated carbon (0.5–1 wt%) or magnesium sulfate (B86663) can be used to remove colored impurities, yielding a clear liquid with a low APHA color value (e.g., ≤50).

Distillation Techniques: For high-purity DINA (≥99.5%), short-path distillation is employed, typically operating at 180–200°C and very low pressures (0.1–1 mmHg). Continuous distillation methods are used in industrial settings to ensure consistent product quality. smolecule.com

Molecular Sieves: These can be used to adsorb trace moisture (<500 ppm) to meet specific technical specifications.

The combination of optimized reaction parameters and effective purification techniques ensures the production of high-quality this compound with enhanced yield and purity, meeting the stringent requirements for its diverse industrial applications.

Metabolism and Biotransformation of Diisononyl Adipate in Biological Systems

Human Metabolic Pathways of Diisononyl Adipate (B1204190)

In humans, DINA undergoes a complex metabolic process, which includes hydrolysis and various oxidative biotransformations of its branched isononyl side chains.

Human metabolism studies have identified several primary monoester metabolites of DINA. Following oral administration, specific oxidized monoester metabolites have been confirmed and quantitatively investigated in urine. These include mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA) researchgate.netnih.govresearchgate.net.

OH-MINA has been identified as the major specific DINA metabolite, exhibiting consistent urinary excretion fractions (FUEs) ranging from 0.020% to 0.023% among volunteers nih.govresearchgate.net. Oxo-MINA and cx-MIOA were excreted in lower proportions, with mean shares of 0.003% and 0.009%, respectively nih.govresearchgate.net. Urinary concentrations of these metabolites typically peak quickly, between 1.4 and 2.3 hours post-dose, with maximum concentrations of 23.1 µg/L for OH-MINA, 2.87 µg/L for oxo-MINA, and 9.83 µg/L for cx-MIOA nih.govresearchgate.net.

The identification of these metabolites often relies on advanced analytical techniques such as online-SPE-LC-MS/MS with isotope dilution nih.gov.

Table 1: Key Human Monoester Metabolites of Diisononyl Adipate

| Metabolite Name | Abbreviation | Mean Urinary Excretion Fraction (FUE) (%) nih.govresearchgate.net | Peak Urinary Concentration (µg/L) nih.govresearchgate.net | Role/Significance |

| Mono(hydroxy-isononyl) adipate | OH-MINA | 0.020 - 0.023 | 23.1 | Major specific metabolite, potential biomarker |

| Mono(oxo-isononyl) adipate | oxo-MINA | 0.003 | 2.87 | Oxidized metabolite |

| Mono(carboxy-isooctyl) adipate | cx-MIOA | 0.009 | 9.83 | Oxidized metabolite with carboxylic acid group |

The oxidative biotransformation of DINA primarily occurs on its branched isononyl side chains researchgate.netnih.govresearchgate.net. DINA is a technical mixture containing various isomers of isononyl alcohol, which leads to a variety of possible positions for oxidative functionalization during Phase I metabolism nih.gov. This complexity means that it is not feasible to cover all isomers with individual analytical standards; instead, defined analytical standards based on major isomers, such as the 4-methyloctyl isomer, are often used for investigation nih.gov.

The formation of mono(oxo-isononyl) adipate (oxo-MINA) in humans is known to occur via cytochrome P450 enzymes, indicating a significant role of these enzymes in the oxidative degradation of DINA .

Hydrolytic cleavage is a significant metabolic pathway for DINA. It is assumed that adipic acid (AA) is the ultimate breakdown product after the full hydrolysis of DINA, similar to the metabolism of other adipates like di(2-ethylhexyl) adipate (DEHA) and di-n-butyl adipate (DnBA) researchgate.netnih.govresearchgate.net. While adipic acid is expected to be a major metabolite, its lack of specificity and high background concentrations in the body render it less useful as a specific exposure biomarker for DINA nih.gov.

Studies on structurally similar adipates, such as DEHA, have shown that the parent substance is rapidly hydrolyzed in vivo into adipic acid and mono-(2-ethylhexyl) adipate (MEHA), with adipic acid being a major urinary excretion product (10-40%) researchgate.neteuropa.eu. For DINA, the simple monoester, mono-isononyl adipate (MINA), is not excreted in relevant amounts via urine and its formation and elimination are typically not further investigated in studies nih.gov.

While Phase I oxidative metabolism and hydrolysis are well-documented, Phase II metabolism, such as glucuronidation, is also part of DINA's biotransformation. Although specific details on glucuronidation of DINA metabolites are often simplified or not explicitly shown in some metabolic pathway diagrams, the process of enzymatic deconjugation of glucuronic acid conjugates is a standard step in the analytical methods used to quantify DINA metabolites in urine, indicating their presence nih.gov. This suggests that the hydroxylated and carboxylated metabolites formed during Phase I metabolism can undergo glucuronidation to facilitate their excretion.

Comparative Metabolic Studies with Structurally Analogous Adipates and Phthalates

The metabolism of DINA is often compared to that of structurally analogous adipates and phthalates, providing insights into common biotransformation mechanisms and differences in excretion patterns.

For instance, the metabolism of DINA is postulated based on the known human metabolism of structurally similar adipates like di(2-ethylhexyl) adipate (DEHA) and di-n-butyl adipate (DnBA) nih.govresearchgate.net. In comparison to DEHA, which has shorter alkyl chains, the sum of urinary excretion fractions (FUEs) for oxidized monoester metabolites of DINA (0.020-0.023%) is lower than that for DEHA (0.32%) and DnBA (0.49%) nih.gov. This suggests that the length of the alkyl chain might influence the extent of specific oxidized monoester excretion.

Phthalates, such as diisononyl phthalate (B1215562) (DINP), also undergo rapid metabolism to monoesters (e.g., MINP) and further oxidative metabolism to form similar types of metabolites (e.g., carboxy-MINP, hydroxy-MINP, oxo-MINP), or are hydrolyzed to phthalic acid industrialchemicals.gov.auoaepublish.com. This indicates a shared metabolic strategy involving initial hydrolysis followed by side-chain oxidation for both adipates and phthalates.

Table 2: Comparative Urinary Excretion Fractions of Oxidized Monoester Metabolites

| Compound | Type | Sum of FUEs for Oxidized Monoester Metabolites (%) nih.gov |

| This compound (DINA) | Adipate | 0.020 - 0.023 |

| Di(2-ethylhexyl) adipate (DEHA) | Adipate | 0.32 |

| Di-n-butyl adipate (DnBA) | Adipate | 0.49 |

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of DINA involves specific enzymatic systems. Cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of DINA, particularly in the formation of mono(oxo-isononyl) adipate (oxo-MINA) . These enzymes are known to catalyze various Phase I oxidative reactions, including hydroxylation and further oxidation to carbonyl or carboxyl groups.

Esterases, likely carboxylesterases, are responsible for the initial hydrolytic cleavage of DINA to its monoester metabolites and ultimately to adipic acid and the corresponding alcohol derivatives researchgate.netnih.govresearchgate.net. The synthesis of DINA itself can be catalyzed by immobilized lipases, which are enzymes known for their esterification and hydrolysis capabilities, suggesting that similar enzymatic activities are involved in its biodegradation nih.govglobalauthorid.com.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of this compound. In humans, DINA is metabolized to mono(oxo-isononyl) adipate (oxo-MINA) through the action of cytochrome P450 enzymes nih.gov. This indicates that oxidative processes, catalyzed by these enzymes, are critical for modifying the isononyl side chains of DINA. The formation of other side-chain oxidized monoester metabolites, such as mono(hydroxy-isononyl) adipate (OH-MINA) and mono(carboxy-isooctyl) adipate (cx-MIOA), further underscores the involvement of oxidative pathways wikidata.orguni.luuni.lu. While specific CYP isoforms for DINA are not always explicitly detailed, the general mechanism of side-chain oxidation is consistent with the known functions of the cytochrome P450 superfamily in xenobiotic metabolism. For structurally similar adipates like di(2-ethylhexyl) adipate (DEHA), hepatic metabolism involves enzymes such as microsomal CYP4A and cytochrome P450 fatty acid ω-hydroxylase, which are regulated by peroxisome proliferator-activated receptors alpha (PPARα) mpg.de. This suggests a broader role for P450-mediated oxidation in the metabolic breakdown of adipate esters.

Contribution of Esterase Activity

Esterase activity is a primary mechanism in the initial biotransformation of this compound. DINA is an ester, and its metabolism typically begins with the hydrolysis of its ester bonds. This process cleaves the diester into monoester metabolites and eventually to adipic acid and isononyl alcohol nih.govalibaba.com. The formation of monoester metabolites such as mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA) is a strong indicator of initial esterase-mediated hydrolysis wikidata.orguni.lunih.gov. Although the simple mono-isononyl adipate (MINA) is not typically found in significant amounts in urine, its formation is an essential intermediate step before further oxidation of the isononyl side chain nih.gov. Nonspecific esterase activity has been demonstrated in human skin and cultured skin cells, highlighting their capacity to convert diesters to monoesters thegoodscentscompany.com. This enzymatic hydrolysis is a common metabolic pathway for carboxylic acid esters, leading to more water-soluble products that are more readily excreted alibaba.com. The enzymatic synthesis of DINA itself can be catalyzed by immobilized lipases, which are a type of esterase, further illustrating the role of these enzymes in both synthesis and degradation of such compounds nih.govuni.lu.

Detailed Research Findings on DINA Metabolites in Humans

A quantitative investigation into the urinary elimination of DINA metabolites in healthy human volunteers provided insights into their excretion profiles following a single oral dose (113 to 145 µg/kg body weight) uni.lunih.gov.

| Metabolite | Peak Urinary Concentration (µg/L) | Mean Urinary Excretion Fraction (FUE, %) | Time to Peak Excretion (h) |

| Mono(hydroxy-isononyl) adipate (OH-MINA) | 23.1 | 0.020-0.023 | 1.4 - 2.3 |

| Mono(oxo-isononyl) adipate (oxo-MINA) | 2.87 | 0.003 | 1.4 - 2.3 |

| Mono(carboxy-isooctyl) adipate (cx-MIOA) | 9.83 | 0.009 | 1.4 - 2.3 |

| Data adapted from Gotthardt et al., 2021 wikidata.orguni.lunih.gov. |

This study indicated that OH-MINA was the predominant specific metabolite excreted in urine, with oxo-MINA and cx-MIOA present in lower concentrations wikidata.orguni.lunih.gov. The relatively low urinary excretion fractions for these specific metabolites suggest that a larger proportion of the administered dose might be excreted as non-specific metabolites, such as adipic acid, or undergo further extensive metabolism wikidata.orguni.lu.

Human Exposure Pathways and Biomonitoring of Diisononyl Adipate

Characterization of Human Exposure Sources

Diisononyl adipate's presence in numerous products and materials leads to diverse human exposure sources.

DINA is a prominent plasticizer in low-temperature polyvinyl chloride (PVC) applications and PVC film/wrapping cpsc.gov. Its applications extend to a variety of consumer goods, including plastic and rubber articles, electrical and electronic products (such as wire and cable jacketing), furniture, furnishings, personal care products, and notably, toys and childcare items cpsc.govnih.gov.

Surveys have characterized the presence of DINA in these products:

A 2007 survey conducted across Germany, Austria, and Switzerland identified DINA in 4% of the tested toys and childcare products, with an average concentration of 20% by weight cpsc.gov.

In Japan, studies on PVC soft toys revealed DINA detection in 25% of samples purchased in fiscal year 2000, with an average concentration of 114 mg/g. A subsequent study in fiscal year 2001 found DINA in 25% of samples, averaging 86 mg/g cpsc.gov. More recent investigations of 101 PVC toy samples detected DINA in 22% of "designated toys" (mean concentration of 11% in detected samples) and 5% of "not-designated" toys (mean concentration of 4.4% in detected samples) cpsc.gov.

The presence of DINA in such products facilitates dermal contact as a potential exposure route, particularly for infants and children who may engage in mouthing behaviors with these items cpsc.gov.

Table 1: Diisononyl Adipate (B1204190) (DINA) Concentrations in PVC Soft Toys in Japan

| Fiscal Year | Number of Samples (N) | % Detected | Average Concentration (mg/g) (Detected Samples Only) |

| 2000 | 30 | 25% | 114 |

| 2001 | 66 | 25% | 86 |

| Designated Toys (Recent) | 101 (subset) | 22% | 11% (mean) |

| Not-Designated Toys (Recent) | 101 (subset) | 5% | 4.4% (mean) |

This compound is approved for use as an indirect additive in food contact substances in the United States and certain parts of Asia, although its use in food contact materials (FCM) is not permitted within the European Union cpsc.govnih.gov. The general population can encounter DINA through the ingestion of foods into which the plasticizer has migrated from packaging materials or PVC films used for food wrapping cpsc.gov.

Research into the migration of adipate plasticizers from PVC food films has shown that DINA tends to migrate more readily into foods prepared with oil compared to raw items such as fish, meat, and vegetables cpsc.gov. A study in Japan by Saito et al. (2002) analyzed DINA levels in 50 processed food samples, reporting concentrations ranging from below the detection limit (<0.005 mg/kg) up to 20.2 mg/kg. Elevated levels were particularly noted in products like fish paste, fried croquettes, and fried dumplings cpsc.gov. Based on the DINA content in cling films and average food consumption patterns, an estimated daily intake of 21 µg/kg body weight/day was calculated for the Japanese population from this exposure source researchgate.net. The extent of migration is influenced by factors such as food storage duration, temperature, and the pH of the food researchgate.net.

Table 2: Estimated Daily Intake of DINA from Food Contact Materials in Japan

| Population Group | Source of Exposure | Estimated Daily Intake (µg/kg bw/day) |

| Japanese Population | PVC Cling Films into Food | 21 researchgate.net |

This compound finds application in various specialized industrial contexts, notably as an additive in lubricants and greases cpsc.govchemceed.comnih.govnih.goveuropa.eu. In these formulations, DINA functions as an adipate diester fluid, contributing to low-temperature flow properties and serving as a synthetic base oil chemceed.com. Consumers may be exposed to DINA through dermal contact when using DINA-containing lubricants and greases in vehicles or machinery cpsc.gov. Furthermore, professional workers are exposed to DINA in occupational settings, including its use in metalworking fluids and during the manufacturing processes of rubber and plastic products cpsc.gov.

DINA is recognized as a component of indoor environmental contamination, particularly found in house dust diva-portal.orgnih.govacs.orgstockholm.senih.gov. Plasticizers like DINA are not chemically bound to the polymeric materials they are incorporated into, allowing for their gradual release into the surrounding environment, including indoor air and dust stockholm.se. In Germany, a study on house dust samples from daycare centers detected DINA in 5% of samples, with a maximum concentration of 34 mg/kg. This incidence and concentration were lower compared to other plasticizers such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) nih.govresearchgate.net. House dust is considered a significant reservoir for consumer product chemicals and serves as a valuable indicator for assessing indoor exposure to these substances stockholm.senih.gov.

Elucidation of Human Uptake Routes

Human uptake of this compound can occur through multiple routes, with oral ingestion, dermal absorption, and inhalation being the primary pathways parchem.comdiva-portal.orgresearchgate.net.

Oral ingestion represents a significant route for human exposure to DINA, primarily through dietary intake cpsc.govdiva-portal.orgresearchgate.net. The migration of DINA from food packaging materials into foodstuffs directly contributes to this oral exposure cpsc.govresearchgate.netresearchgate.net. Beyond food, infants and young children are also susceptible to oral exposure through the mouthing of toys and childcare products that contain DINA cpsc.govcpsc.gov.

Controlled oral dose studies conducted in human volunteers have provided insights into DINA's metabolism and excretion. These studies demonstrated that specific DINA monoester metabolites, namely mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA), are rapidly formed and reach peak urinary concentrations approximately two hours post-dose nih.gov. However, the sum of the urinary excretion fractions (FUEs) for these specific metabolites was found to be low (≤0.034%). This suggests that a substantial portion of the ingested DINA dose is likely excreted as non-specific metabolites, such as adipic acid, which is a common breakdown product for adipate plasticizers nih.govresearchgate.net. For comparison, di(2-ethylhexyl) adipate (DEHA), a homologous adipate with shorter alkyl chains, exhibited a higher sum-FUE of 0.32% for its oxidized monoester metabolites nih.gov.

Human biomonitoring (HBM) serves as an integrated approach for exposure assessment, encompassing all routes of uptake. In a pilot study involving 35 German adults with no known DINA exposure, the concentrations of these specific DINA monoester metabolites in urine were generally below the limit of quantification. This finding suggests that typical population exposures to DINA are likely below 50 µg/kg body weight/day nih.gov.

Dermal Absorption Mechanisms and Permeation Studies

Direct and comprehensive studies specifically detailing the dermal absorption mechanisms and permeation rates of this compound (DINA) in humans are largely absent in available literature epo.org. Information regarding DINA's dermal toxicity is often noted as "not determined" epo.org. Similarly, broader studies on alternative plasticizers often highlight a scarcity of specific skin absorption data for these compounds thegoodscentscompany.com.

However, insights can be drawn from studies on structurally similar adipates, such as di(2-ethylhexyl) adipate (DEHA). Research on DEHA has indicated that it exhibits low permeation rates through human skin in in vitro studies using flow-through diffusion cell systems with excised human skin thegoodscentscompany.comfishersci.co.uk. For instance, one study reported a permeation rate of 2.2 ng/cm²/h for DEHA when applied in a roll-on deodorant formulation fishersci.co.uk. Another study involving a mixture of alternative plasticizers, including DEHA, found that only traces of DEHA were quantified as its monoester metabolite (MEHA) after in vitro skin permeation, with low permeation coefficients and rates thegoodscentscompany.com. While these findings offer some context for adipate plasticizers, it is important to note that direct permeation data for DINA specifically are limited.

Inhalation Exposure Dynamics

Human Biomonitoring Methodologies for this compound Metabolites

Human biomonitoring (HBM) serves as an integral tool for exposure assessment, encompassing all routes of uptake, including oral, inhalation, and dermal exposure, and integrating various exposure sources. For this compound (DINA), specific monoester metabolites are crucial biomarkers for assessing human exposure. Researchers have postulated and quantitatively investigated three such metabolites: mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). These metabolites are proposed based on the known human metabolism of structurally similar adipates and phthalates.

Quantitative Analysis of Urinary Excretion Fractions

Quantitative analysis of urinary excretion fractions (FUEs) for DINA metabolites has been performed following controlled oral dosing studies in human volunteers. In a study involving three healthy volunteers, a single oral dose of DINA (113 to 145 µg/kg body weight) was administered, and the urinary excretion of the three specific monoester metabolites was investigated.

The urinary concentrations of these metabolites peaked rapidly, typically between 1.4 and 2.3 hours post-dose. OH-MINA was identified as the predominant metabolite, exhibiting consistent urinary excretion fractions (FUEs) ranging from 0.020% to 0.023% across all volunteers. Oxo-MINA and cx-MIOA were excreted in lower proportions, with mean FUEs of 0.003% and 0.009%, respectively.

The maximum urinary concentrations observed were 23.1 µg/L for OH-MINA, 2.87 µg/L for oxo-MINA, and 9.83 µg/L for cx-MIOA. These FUEs and urinary concentrations were generally low for these specific metabolites, suggesting that a significant portion of the DINA dose might be excreted as non-specific metabolites, such as adipic acid, which is a common breakdown product of adipate plasticizers but lacks specificity as an exposure biomarker due to high background concentrations.

Table 1: Urinary Excretion Fractions (FUEs) and Peak Concentrations of DINA Metabolites

| Metabolite | Mean Urinary Excretion Fraction (FUE) | Peak Urinary Concentration (µg/L) | Time to Peak (h) |

| OH-MINA | 0.020% - 0.023% | 23.1 | 1.4 - 2.3 |

| oxo-MINA | 0.003% | 2.87 | 1.4 - 2.3 |

| cx-MIOA | 0.009% | 9.83 | 1.4 - 2.3 |

Validation of Specific Biomarkers of Exposure (e.g., Hydroxylated Monoester Metabolites)

The validation of specific biomarkers for DINA exposure has focused on the side-chain oxidized monoester metabolites: OH-MINA, oxo-MINA, and cx-MIOA. These were postulated based on established human metabolism pathways for similar adipates and phthalates. A newly developed online-SPE-LC-MS/MS method with isotope dilution has been successfully employed for their quantitative analysis in human urine, demonstrating limits of quantification (LOQs) between 0.3 and 0.6 µg/L.

OH-MINA has emerged as the major specific DINA metabolite, showing high inter-individual consistency in its FUEs (0.020-0.023%). This consistency supports its utility as a reliable biomarker for DINA exposure assessment. The analytical method's precision for these metabolites was found to be satisfactory, with intra- and interday coefficients of variation generally below 12%.

Population-Based Exposure Assessment Studies and Background Levels

In a pilot population study involving 35 German adults without known DINA exposure, the concentrations of the three specific DINA monoester metabolites (OH-MINA, oxo-MINA, and cx-MIOA) were found to be below their respective limits of quantification (LOQs). This finding suggests that typical population exposures to DINA in this cohort were likely below 50 µg/kg body weight/day.

The low detection rates in the general population contrast with the measurable levels observed in controlled oral dosing studies, indicating that DINA exposure in the general population might be relatively low compared to other plasticizers. However, DINA's presence in consumer applications, including food contact materials and childcare articles, suggests a likelihood of general population exposure.

Occupational Exposure Assessment and Monitoring Strategies

Information specifically on occupational exposure assessment and monitoring strategies for this compound (DINA) is not extensively detailed in the provided search results. However, general principles of occupational exposure assessment apply. These typically involve comprehensive strategies that include basic characterization, qualitative and quantitative risk assessment, priority setting, and ongoing monitoring, interpretation, and decision-making processes.

For chemicals in workplace environments, dermal contact is considered a primary route of exposure, especially as inhalation exposure has been reduced due to improved technologies. Occupational hygiene air monitoring often involves collecting air samples at key locations to characterize airborne concentrations and assess exposure risk. While DINA's presence in airborne PM2.5 has been noted in general environmental contexts, specific occupational exposure limits or monitoring protocols for DINA were not found. The new human biomonitoring method for DINA metabolites, coupled with derived FUEs, can be utilized for objective DINA exposure and risk assessment, particularly in populations with potentially higher DINA exposures, such as occupational settings.

Environmental Fate and Ecotoxicological Impact of Diisononyl Adipate

Environmental Distribution and Partitioning Behavior

Diisononyl adipate's distribution in the environment is significantly influenced by its low water solubility and high octanol-water partition coefficient (log Kow). europa.eueuropa.eu Substances with log Kow values greater than 5 are primarily expected to partition into soil and sediment. europa.eueuropa.eu

Distribution in Aquatic Compartments (Water, Sediment)

Diisononyl adipate (B1204190) exhibits very low solubility in water. thegoodscentscompany.com Consequently, when released into aquatic environments, it is anticipated to largely partition to sediments and the suspended particulate matter within surface waters. canada.ca This behavior is consistent with other adipate plasticizers, such as dioctyl adipate (DOA), which is also relatively insoluble in water and tends to partition into sediment and aquatic biota. oup.com The high log Kow value of this compound further supports its strong affinity for organic carbon in these compartments, leading to its predominant presence in sediment rather than the water column. europa.eueuropa.eu

Partitioning to Terrestrial Matrices (Soil)

In terrestrial environments, this compound released into soil is predicted to remain largely within this compartment. canada.caepa.gov It is not expected to leach significantly through soil into groundwater, suggesting limited mobility once sorbed to soil particles. canada.caepa.gov If initial release occurs to both air and soil, a substantial proportion of this compound is likely to end up in the soil. oecd.org The Predicted No-Effect Concentration (PNEC) for terrestrial organisms in soil is established at 0.865 mg/kg for short-term exposure. chemos.de

Atmospheric Transport and Deposition

This compound is characterized by low volatility. univarsolutions.com Despite this, atmospheric transport and subsequent deposition (both wet and dry) can be a relevant pathway for the distribution of plasticizers, including those structurally similar to adipates, such as phthalate (B1215562) esters. researchgate.netresearchgate.net These compounds can be found associated with atmospheric particles. researchgate.netresearchgate.net However, for adipates with very low vapor pressures, direct volatilization into the air is generally considered a minor distribution pathway. oecd.org

Biodegradation Pathways and Environmental Kinetics

This compound is considered readily biodegradable according to OECD criteria, implying that it is not expected to persist in the environment. chemos.deeuropa.eu

Microbial Degradation Mechanisms and Microorganism Identification

The primary biodegradation pathway for this compound and other adipate esters involves hydrolysis of the ester bonds, leading to the formation of the corresponding dicarboxylic acid (adipic acid) and alcohols. europa.eueuropa.eud-nb.inforesearchgate.net These initial hydrolysis products are typically more water-soluble and can be further metabolized by microorganisms. europa.eueuropa.eu

Key Degradation Steps:

Enzymatic Hydrolysis: Extracellular enzymes secreted by microorganisms (e.g., esterases, lipases) attach to the plasticizer surface and cleave the ester bonds. nih.govjocpr.comacs.org

Formation of Intermediates: This step yields adipic acid and the respective alcohol (e.g., isononanol for this compound). europa.eueuropa.eud-nb.info

Further Metabolism: The resulting alcohols and adipic acid can then be assimilated by microbial cells and enter metabolic pathways, such as beta-oxidation, to be mineralized into carbon dioxide, water, and new biomass. europa.eueuropa.eunih.gov

Microorganisms capable of degrading organic acid esters, including adipates, encompass various bacteria and fungi. jocpr.com For instance, Rhodococcus rhodochrous has demonstrated the ability to degrade bis(2-ethylhexyl) adipate (BEHA) when an additional carbon source, such as hexadecane, is present as a co-substrate. researchgate.net This process can lead to the formation of intermediates like 2-ethylhexanol and 2-ethylhexanoic acid, which are then further metabolized. researchgate.net

Influence of Environmental Parameters on Biodegradation Rates

The rate and extent of biodegradation of this compound are influenced by several environmental parameters. These factors include the availability of the substrate, the physical characteristics of the compound (e.g., surface area, morphology, molecular weight), and the presence and activity of suitable microbial populations. nih.gov For some plasticizers, the presence of a co-substrate (an additional carbon source) can significantly enhance biodegradation rates. researchgate.net Environmental conditions such as pH and temperature can also play a crucial role in optimizing microbial degradation, as observed for structurally similar plasticizers where optimal conditions for biodegradation were identified. repositorioinstitucional.mx

Formation and Fate of Environmental Degradation Metabolites

This compound is considered readily biodegradable parchem.comchemos.de. Activated sludge screening tests have indicated that adipates, in general, biodegrade readily, with a reported half-life of 2.7 days for di(2-ethylhexyl) adipate (DEHA), a related adipate epa.gov. While specific degradation metabolites for DINA are not extensively detailed in the provided sources, the general biodegradation process for adipates typically leads to the formation of carbon dioxide and water oecd.org. Under harsh conditions, DINA can undergo oxidation, yielding various products such as carboxylic acids and aldehydes. Hydrolysis, in the presence of water and an acid or base catalyst, can also occur, producing adipic acid and isononyl alcohol smolecule.com. DINA is expected to slowly evaporate from the water surface into the atmosphere, with a calculated Henry's law constant of 9.21 Pa m³/mole at 25 °C chemos.deeuropa.eu.

Ecotoxicity Studies in Aquatic Ecosystems

This compound has a low water solubility, typically reported as less than 0.1 mg/L at 25 °C chemos.de or less than 1 mg/L mst.dk. This low solubility suggests that it is likely to partition to sediment and biota in aquatic environments oup.com.

This compound is classified as harmful to aquatic life with long-lasting effects chemos.de. Despite its classification, several studies indicate low acute toxicity to aquatic organisms at concentrations exceeding its water solubility limit.

Acute Aquatic Toxicity Data for this compound parchem.com

| Species | Test Type | Exposure Time | Result | Comments |

| Fish | LC50 | 96h | > 500 mg/L | Far exceeds water solubility limit |

| Daphnia magna | EC50 | 24h | > 100 mg/L | Far exceeds water solubility limit |

| Algae | EC50 | 48h | > 500 mg/L | Far exceeds water solubility limit |

For fish, specifically Leuciscus idus, an LC50 of 500 mg/L over 96 hours has been reported fujifilm.com. For Daphnia magna, chronic tests for insoluble adipate category members, including DINA, showed no observed effects at nominal concentrations well above the water solubility limit europa.eu. This is consistent with the general understanding that while there is potential for chronic toxicity, particularly for invertebrates, acute toxicity studies generally report no effects at the water solubility limit canada.ca.

This compound generally exhibits a low bioaccumulation potential parchem.com. The n-octanol/water partition coefficient (log KOW) for DINA is reported to be between ≥9.56 and ≤10.4 at 25 °C chemos.de, indicating its lipophilic nature. However, a bioconcentration factor (BCF) of 27 has been reported for a related adipate, di(2-ethylhexyl) adipate (DEHA), in bluegill fish chemos.deepa.govoup.comepa.gov. This measured BCF suggests that bioaccumulation and persistence in fish may not be environmentally significant, possibly due to metabolism by the fish epa.govepa.gov. While a high log KOW might suggest a higher BCF, the measured bioconcentration data for related adipates indicate a low bioaccumulation potential in aquatic organisms, likely due to rapid metabolism oecd.orgcanada.ca.

As noted in the acute aquatic toxicity table, DINA showed an EC50 of >500 mg/L for algae over 48 hours, far exceeding its water solubility limit, suggesting low direct toxicity to algal growth parchem.com. For fish, the 96h LC50 was reported as >500 mg/L, also far exceeding its water solubility limit parchem.com. Related adipates, such as dioctyl adipate (DOA), were not acutely toxic to algae and fish at or above their water solubility epa.govoup.comepa.gov.

For Daphnia magna, an EC50 of >100 mg/L over 24 hours has been reported for DINA, which is well above its water solubility limit parchem.com. While acute toxicity is low, there is a potential for chronic toxicity to invertebrates canada.ca. For dioctyl adipate (DOA), acute toxicity to Daphnia magna was observed at 480-850 µg/L, and chronic toxicity at 24-52 µg/L epa.govoup.comepa.gov. However, for DINA itself, chronic tests on aquatic invertebrates showed no effects at nominal concentrations significantly exceeding the water solubility limit europa.eu.

Ecotoxicity in Terrestrial Systems

Interactions with Soil Microorganisms

The environmental persistence of this compound is significantly influenced by its interactions with soil microorganisms. DINA is classified as readily biodegradable, indicating its potential for degradation in the environment chemos.de. Studies have shown that plasticizers, including adipates, can serve as a carbon source for various soil microorganisms, such as bacteria and fungi nih.govnih.gov.

Detailed research has investigated the biodegradation of DINA by specific microbial strains. For instance, a comparative study on the biodegradation of this compound (DINA) and dioctyl phthalate (DOP) by Pseudomonas aeruginosa in soil revealed that DINA exhibits a higher mineralization rate. After 39 days of incubation, DINA demonstrated a mineralization rate of 62%, significantly higher than DOP's 38% researchgate.net. This finding suggests that DINA is more susceptible to microbial degradation in soil environments compared to certain phthalate plasticizers researchgate.net.

Table 1: Comparative Mineralization Rates of Plasticizers by Pseudomonas aeruginosa in Soil

| Plasticizer | Incubation Period (Days) | Mineralization Rate (%) | Source |

| This compound (DINA) | 39 | 62 | researchgate.net |

| Dioctyl Phthalate (DOP) | 39 | 38 | researchgate.net |

Toxicological Profiles and Biological Activity of Diisononyl Adipate

Endocrine Disrupting Potential and Mechanisms

Comparative Endocrine Disrupting Activity with Phthalate (B1215562) Plasticizers

Diisononyl adipate (B1204190) (DINA) has been introduced as an alternative to phthalate plasticizers, which have faced stringent regulations due to their recognized endocrine disrupting potency wikipedia.orgjst.go.jp. Research suggests that DINA itself could potentially disrupt endocrine functions and lead to developmental issues, similar to other plasticizers wikipedia.org.

In one study, extracts from older PVC products were found to contain both diisononyl adipate (DINA) and 4-nonylphenol (B119669) (NP), and these extracts demonstrated competitive binding to the estrogen receptor. However, subsequent analysis indicated that 4-nonylphenol was likely the primary component responsible for the estrogen receptor binding activity in these older PVC films. Newer PVC formulations containing DINA, but with NP levels below detection, did not exhibit estrogen receptor binding ability regulations.gov. This suggests that while DINA may be present in materials with endocrine-disrupting potential, its direct contribution to estrogenic activity might be limited, or dependent on the co-presence of other endocrine-active compounds.

In contrast, certain phthalate plasticizers, such as diisononyl phthalate (DINP), have been shown to act as peroxisome proliferator-activated receptor (PPAR) agonists and exhibit antiandrogenic effects in male rats exposed in utero nih.gov. Other phthalates like di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP) are known for their anti-androgenic effects on reproductive development, with DINP being less potent than these researchgate.net. Studies on other non-phthalate alternatives, such as diisononyl hexahydrophthalate (DINCH) and di(2-ethylhexyl) adipate (DEHA), have explored their potential for thyroid hormone disruption by interacting with the thyroid hormone receptor (TRα) wikipedia.orgwikipedia.org. However, detailed comparative data specifically on DINA's direct endocrine receptor binding or modulation of specific hormonal pathways, in comparison to various phthalates, is not extensively documented in the provided research.

Reproductive and Developmental Toxicity Research

Research on the reproductive and developmental toxicity of this compound (DINA) has largely relied on read-across assessments from structurally similar chemical analogues, such as di(2-ethylhexyl) adipate (DEHA) and dibutyl sebacate (B1225510) (DBS), due to a lack of specific reproductive and developmental toxicity studies directly on DINA jst.go.jpumweltprobenbank.de.

Impact on Maternal Health and Reproductive Outcomes

Based on read-across from a one-generation reproductive toxicity study of dibutyl sebacate (DBS) in rats, the systemic No Observed Adverse Effect Level (NOAEL) was identified as 170 mg/kg-day, and the reproductive NOAEL was 1080 mg/kg-day. At the highest dose of 1080 mg/kg-day, a small but statistically significant decrease in body weight gain was observed in parental females, alongside increased liver weights in parental animals umweltprobenbank.de. The European Chemicals Agency (ECHA) reports a Derived No Effect Level (DNEL) for DINA on the oral route for the general population of 0.85 mg/kg bw/d, based on read-across to DEHA, where a NOAEL of 170 mg/kg bw/d was identified from reduced body weight gain in maternal animals and offspring jst.go.jp.

Effects on Offspring Development and Transgenerational Epigenetics

For offspring development, read-across from di(2-ethylhexyl) adipate (DEHA) studies indicates potential developmental toxicity. In one developmental study in rats, a Lowest Observed Adverse Effect Level (LOAEL) of 400 mg/kg-day was observed, based on an increase in post-natal deaths, with a developmental NOAEL of 200 mg/kg-day. In rabbits, both maternal and developmental NOAELs were 145 mg/kg-day umweltprobenbank.de. DINA has been noted to potentially lead to developmental issues, suggesting caution in its use, particularly in products intended for children wikipedia.org.

While some phthalates like diisononyl phthalate (DINP) have been linked to anti-androgenic effects on male offspring, including increased nipple retention, reduced anogenital distance, reduced sperm motility, and increased sperm count, as well as masculinization of behavior in female offspring, specific research on the transgenerational epigenetic effects of DINA on offspring is not detailed in the provided sources nih.govresearchgate.net.

Table 1: Reproductive and Developmental Toxicity NOAELs for DINA Analogues (Read-Across Data)

| Compound (Analogue for DINA) | Study Type | Species | Endpoint (Basis for LOAEL/NOAEL) | Maternal NOAEL (mg/kg-day) | Developmental NOAEL (mg/kg-day) | Reproductive NOAEL (mg/kg-day) | Systemic NOAEL (mg/kg-day) | Source |

| Di(2-ethylhexyl) adipate (DEHA) | Developmental Toxicity | Rat | Increased post-natal deaths | 400 | 200 | N/A | N/A | umweltprobenbank.de |

| Di(2-ethylhexyl) adipate (DEHA) | Developmental Toxicity | Rabbit | N/A | 145 | 145 | N/A | N/A | umweltprobenbank.de |

| Dibutyl Sebacate (DBS) | 1-Generation Reproductive Toxicity | Rat | Reduced body weight gain (parental & pups), increased liver weights (parental) | 1000 | 1000 | 1080 | 170 | umweltprobenbank.de |

Genotoxicity and Mutagenicity Assessments

This compound (DINA) has undergone assessment for its genotoxic and mutagenic potential. In a battery of in vitro tests, DINA did not demonstrate any evidence of mutagenic or transforming potential jst.go.jp. These assays included the Salmonella/mammalian microsome mutagenicity assay, the mouse lymphoma TK +/- assay, and two tests of morphologic transforming ability: the BALB 3T3 and the Syrian hamster embryo in vitro transformation assays jst.go.jp. Furthermore, regulatory assessments indicate that DINA "shall not be classified as germ cell mutagenic" . Adipic acid diisononyl ester was also found to be negative in the Ames assay.

Table 2: Genotoxicity and Mutagenicity Assessments of this compound (DINA)

| Assay Type | Test System | Result | Reference |

| Salmonella/mammalian microsome mutagenicity assay | Bacterial/Mammalian Microsome | Negative | jst.go.jp |

| Mouse lymphoma TK +/- assay | Mouse Lymphoma Cells | Negative | jst.go.jp |

| BALB 3T3 in vitro transformation assay | Mouse BALB 3T3 Cells | Negative | jst.go.jp |

| Syrian hamster embryo in vitro transformation assay | Syrian Hamster Embryo Cells | Negative | jst.go.jp |

| Ames assay | Bacterial | Negative | |

| Germ cell mutagenicity classification | Regulatory Assessment (Overall Classification) | Not classified as mutagenic |

Molecular Mechanisms of Biological Activity

The primary mechanism of action for this compound (DINA) in its intended application is its role as a plasticizer. Within polymer matrices, DINA molecules physically interact with polymer chains, reducing intermolecular forces and thereby increasing the material's flexibility and workability wikipedia.org.

Modulation of Cellular Functions

Beyond its physical role as a plasticizer, the biological activity of DINA involves its metabolism and excretion within biological systems. Studies in humans have identified several monoester metabolites of DINA in urine following oral administration. These include Mono(hydroxy-isononyl) adipate (OH-MINA), Mono(oxo-isononyl) adipate (oxo-MINA), and Mono(carboxy-isooctyl) adipate (cx-MIOA) wikipedia.org. OH-MINA has been identified as the predominant metabolite excreted in urine, suggesting its utility as a biomarker for DINA exposure wikipedia.org. Adipic acid (AA) is also assumed to be an ultimate breakdown product of DINA metabolism.

Table 3: Identified Human Urinary Metabolites of this compound (DINA)

| Metabolite Name | Abbreviation | Excretion Fraction (Mean) | Peak Excretion Time (h post-dose) | Maximum Concentration (µg/L) | Role as Biomarker | Reference |

| Mono(hydroxy-isononyl) adipate | OH-MINA | 0.020-0.023% | 1.4 - 2.3 | 23.1 | Predominant biomarker | wikipedia.org |

| Mono(oxo-isononyl) adipate | oxo-MINA | 0.003% | 1.4 - 2.3 | 2.87 | Minor biomarker | |

| Mono(carboxy-isooctyl) adipate | cx-MIOA | 0.009% | 1.4 - 2.3 | 9.83 | Minor biomarker | |

| Adipic acid (ultimate breakdown product) | AA | Not quantified in study | N/A | N/A | Assumed breakdown product |

While DINA has been generally stated to potentially disrupt endocrine functions and lead to developmental issues wikipedia.org, specific molecular mechanisms detailing how DINA or its metabolites directly modulate cellular functions, such as binding to specific receptors (other than the limited estrogen receptor discussion relating to NP), altering gene expression, or interfering with specific cellular signaling pathways, are not extensively elaborated for DINA itself in the provided scientific literature. Research on such detailed cellular modulations is more commonly found for other plasticizers, including certain phthalates and other non-phthalate alternatives nih.govwikipedia.orgwikipedia.org.

Interactions with Enzymes and Proteins

The interaction of this compound with enzymes has been observed in the context of its synthesis and degradation. For instance, the preparation of this compound can be achieved through immobilized lipase-catalyzed esterification in a solvent-free system. nih.gov This enzymatic process highlights the interaction between DINA (or its constituent precursors) and lipase (B570770) enzymes, demonstrating the role of specific enzymes in its chemical transformations. nih.gov

Perturbations in Cell Signaling Pathways and Gene Expression

While direct mechanistic studies solely on this compound's mode of action are limited, insights can be drawn from structurally analogous compounds. For example, di(2-ethylhexyl) adipate (DEHA), a related chemical, is known to cause liver effects via peroxisome proliferation. This suggests a plausible similar mechanism for this compound. nih.gov Investigations into the effects of perinatal exposure to phthalate and adipate esters in rats have indicated an influence on hypothalamic gene expression. uni.lu This research points to the potential for adipate esters, including DINA, to induce perturbations in gene expression pathways. Cellular signaling pathways are complex networks of proteins that interpret and transmit signals, governing various cellular responses, including gene transcription and metabolic regulation.

Immunotoxicity and Neurotoxicity Investigations

Specific investigations concerning the immunotoxicity and neurotoxicity of this compound have been conducted. The European Chemicals Agency (ECHA) dossier for this compound lists both "Immunotoxicity" and "Neurotoxicity" as areas of specific investigation. massbank.eu this compound is among the plasticizers that researchers have investigated for potential immunotoxic effects. Furthermore, the U.S. Environmental Protection Agency's (EPA) Computational Toxicology and Exposure Online Resources include this compound in lists of chemicals considered for developmental neurotoxicity screening. Studies exploring the effects of perinatal exposure to phthalate and adipate esters on hypothalamic gene expression and sexual behavior in rats also contribute to the understanding of potential neurotoxicological considerations for this class of compounds. uni.lu

Data Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C24H46O4 | mpg.denih.govnih.gov |

| Molecular Weight | 398.628 g/mol | nih.gov |

| CAS Registry Number | 33703-08-1 | fishersci.senih.govthegoodscentscompany.comthegoodscentscompany.commassbank.euuni.lu |